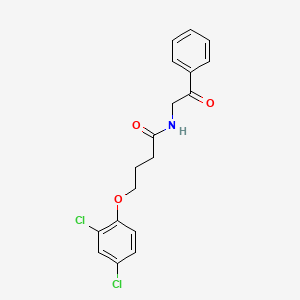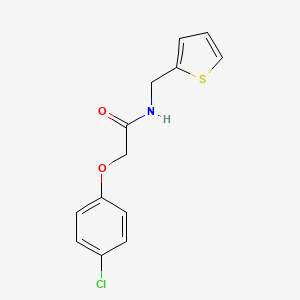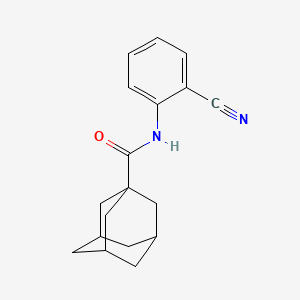
4-(2,4-dichlorophenoxy)-N-(2-oxo-2-phenylethyl)butanamide
Description
Synthesis Analysis
The synthesis of compounds related to “4-(2,4-dichlorophenoxy)-N-(2-oxo-2-phenylethyl)butanamide” involves multiple steps, including etherization, reduction of nitro groups, diazotization, and hydrolysis reactions. For example, 4-(2,4-Dichlorophenoxy)phenol, a related compound, is synthesized from 2,4-dichlorophenol and p-chloronitrobenzene, achieving a total yield of 57.6% (Quan, 2005). Another study synthesized a compound by reacting dibenzoylaceticacid-$N$-carboxyethylamide and 3,4-dichloroaniline, followed by reaction with Cu salt to produce its Cu(II) complex (Sarıoğlu et al., 2016).
Molecular Structure Analysis
The molecular structure and properties of similar compounds have been characterized using various analytical and spectral methods. X-ray diffraction analysis has been utilized to obtain detailed information about the structure of synthesized compounds, confirming their 3D geometries and electronic structures (Sarıoğlu et al., 2016).
Chemical Reactions and Properties
Various chemical reactions and properties of compounds similar to “4-(2,4-dichlorophenoxy)-N-(2-oxo-2-phenylethyl)butanamide” have been explored. For instance, the synthesis of N-(substituted-phenyl)-4-{(4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl} butanamides and their evaluation as tyrosinase and melanin inhibitors demonstrate the chemical reactivity and potential biological applications of these compounds (Raza et al., 2019).
Physical Properties Analysis
The physical properties of “4-(2,4-dichlorophenoxy)-N-(2-oxo-2-phenylethyl)butanamide” and related compounds, such as solubility, melting points, and stability, are crucial for their practical applications. The synthesis and characterization of 4-chloro-2,2-dicyano-N-chloroacetyl butanamide-3-ketone, for example, provide insights into the physical characteristics of these compounds (Ming-gen, 2008).
properties
IUPAC Name |
4-(2,4-dichlorophenoxy)-N-phenacylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2NO3/c19-14-8-9-17(15(20)11-14)24-10-4-7-18(23)21-12-16(22)13-5-2-1-3-6-13/h1-3,5-6,8-9,11H,4,7,10,12H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBBQTCIZCLHFOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CNC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-dichlorophenoxy)-N-phenacylbutanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-chloro-4-(difluoromethoxy)phenyl]-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B4537388.png)
![N-(4-ethoxyphenyl)-N'-[1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethyl]thiourea](/img/structure/B4537394.png)
![N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4537417.png)
![N-dibenzo[b,d]furan-3-yl-2-[(6-{[(2-hydroxy-1-naphthyl)methylene]amino}-1,3-benzothiazol-2-yl)thio]acetamide](/img/structure/B4537428.png)
![N-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-isobutylthiourea](/img/structure/B4537431.png)
![methyl 4-ethyl-2-[({4-[hydroxy(diphenyl)methyl]-1-piperidinyl}carbonothioyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B4537436.png)
![2-(1-naphthyl)-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]acetamide](/img/structure/B4537444.png)
![N-(4-methoxybenzyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B4537455.png)

![N-{5-[(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)thio]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide](/img/structure/B4537473.png)
![1-[(4-fluorobenzyl)sulfonyl]-4-methylpiperazine](/img/structure/B4537502.png)

![4-[(ethylsulfonyl)(methyl)amino]-N-(2-methylphenyl)benzamide](/img/structure/B4537506.png)
![ethyl 4-[5-(3,3,6,6-tetramethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)-2-furyl]benzoate](/img/structure/B4537509.png)